molecular formula C18H17N5O B2576022 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide CAS No. 2415490-41-2

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide

Cat. No.: B2576022
CAS No.: 2415490-41-2
M. Wt: 319.368
InChI Key: FGZHTTDIGDTJMX-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyridinyl-azetidinyl moiety, which adds to its chemical versatility.

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-22(14-11-23(12-14)17-4-2-3-7-21-17)18(24)13-5-6-15-16(10-13)20-9-8-19-15/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHTTDIGDTJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline-6-carboxylic acid, which undergoes a series of reactions including amide formation, cyclization, and methylation to introduce the N-methyl and pyridinyl-azetidinyl groups. The reaction conditions often involve the use of catalysts, solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for specific steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like TBHP.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the pyridinyl or azetidinyl rings.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function, while the pyridinyl-azetidinyl moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide stands out due to its unique combination of a quinoxaline core and a pyridinyl-azetidinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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